![molecular formula C14H15NO B2587223 3-[(Benzyloxy)methyl]aniline CAS No. 117401-77-1](/img/structure/B2587223.png)

3-[(Benzyloxy)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

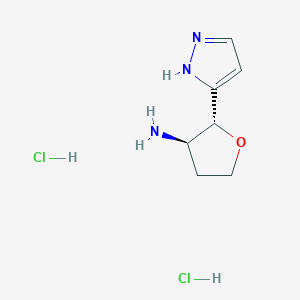

“3-[(Benzyloxy)methyl]aniline” is a chemical compound with the molecular formula C14H15NO . It is also known as 3-Benzyloxyaniline . The compound has a molecular weight of 213.28 .

Synthesis Analysis

The synthesis of “this compound” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

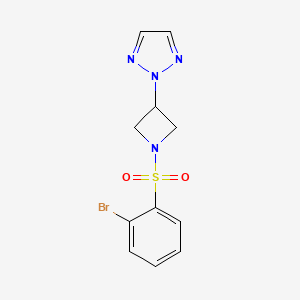

The molecular structure of “this compound” consists of a benzene ring attached to an aniline group (NH2) and a benzyloxy group (OC6H5CH2) .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 213.28 .

Applications De Recherche Scientifique

Synthesis of Benzoxazine Derivatives

Research highlights the synthesis of benzoxazine derivatives through the reaction paths of phenol, aniline, and formaldehyde. The study identifies N-hydroxymethyl aniline as a key intermediate that can react with itself or other reactants to form intermediates and subsequently benzoxazine and byproducts (Zhang et al., 2015).

Biological and Pharmaceutical Significance of Benzamides

Benzamides and their derivatives, which are structurally similar to 3-[(Benzyloxy)methyl]aniline, are noted for their significant biological and pharmaceutical applications. They are utilized in various industrial and agricultural sectors, emphasizing the ongoing research in the synthesis of new amide compounds (Kansız et al., 2018).

Aniline Degradation by Bacteria

The degradation of aniline, a compound related to this compound, by bacteria like Delftia sp. AN3 has been studied. This strain can use aniline as a sole carbon, nitrogen, and energy source, highlighting the potential environmental applications of these compounds in bioremediation (Liu et al., 2002).

DNA-Binding Studies and Antioxidant Activities

Research into bis(benzimidazol-2-ylmethyl)aniline derivatives, structurally related to this compound, demonstrates their potential in DNA-binding and exhibiting antioxidant activities. These studies indicate the significant potential of such compounds in biochemistry and medical research (Wu et al., 2014).

Synthesis and Characterization of Novel Biological Compounds

The synthesis and characterization of novel biological compounds, including aniline derivatives, have been extensively researched. These compounds have shown promise in various biological activities, including antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-(phenylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGZKYBHLZBSRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)

![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)